molecular formula C16H13ClN4O4 B11998258 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide CAS No. 765904-81-2

2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide

Cat. No.: B11998258
CAS No.: 765904-81-2
M. Wt: 360.75 g/mol
InChI Key: WGBCECRVJMKICL-GIJQJNRQSA-N
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Description

2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a chloro-nitrobenzylidene moiety, a hydrazinyl group, and an oxoacetamide linkage, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with o-tolyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the hydrazinyl group can form covalent bonds with target proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide
  • 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(m-tolyl)acetamide
  • 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups and structural features

Properties

CAS No.

765904-81-2

Molecular Formula

C16H13ClN4O4

Molecular Weight

360.75 g/mol

IUPAC Name

N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C16H13ClN4O4/c1-10-4-2-3-5-13(10)19-15(22)16(23)20-18-9-11-6-7-12(17)14(8-11)21(24)25/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+

InChI Key

WGBCECRVJMKICL-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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